N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-ethylbenzenesulfonamide
Description
N-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-ethylbenzenesulfonamide is a sulfonamide derivative featuring a piperazine core substituted with a 1,3-benzodioxole moiety at the N-4 position. The compound’s structure includes a benzenesulfonamide group linked via a carbonyl-containing ethyl chain to the piperazine ring.
Properties
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-N-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-2-25(31(27,28)19-6-4-3-5-7-19)16-22(26)24-12-10-23(11-13-24)15-18-8-9-20-21(14-18)30-17-29-20/h3-9,14H,2,10-13,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDXKCSVUPOZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-ethylbenzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with ethyl 2-chloroacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with benzenesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfonamide Nitrogen
The sulfonamide nitrogen exhibits moderate nucleophilicity, enabling substitution reactions under specific conditions. Key reactions include:
Table 1: Sulfonamide Nitrogen Substitution Reactions
These reactions often require catalysts (e.g., copper salts) or bases to activate the nitrogen center. The ethyl group adjacent to the sulfonamide may sterically hinder some substitutions, necessitating optimized conditions .
Hydrolysis Reactions
The sulfonamide group and acetamide-like ketone moiety are susceptible to hydrolysis:
Table 2: Hydrolytic Pathways
| Site | Conditions | Products | Notes |
|---|---|---|---|
| Sulfonamide S–N bond | Concentrated HCl, reflux | Benzenesulfonic acid + amine byproducts | Slow kinetics |
| Ketone (2-oxoethyl) | NaOH (aq), 80°C | Carboxylic acid derivative | Requires strong base |
Hydrolysis of the sulfonamide is less favorable compared to simpler analogs due to electronic stabilization from the adjacent piperazine ring.
Piperazine Ring Modifications
The piperazine ring participates in alkylation and acylation reactions, leveraging its secondary amine groups:
Table 3: Piperazine Ring Reactivity
The benzodioxol-5-ylmethyl substituent on the piperazine ring may direct regioselectivity during these reactions.
Benzodioxole Ring Reactivity
The 1,3-benzodioxole moiety undergoes electrophilic substitution and oxidative degradation:
Table 4: Benzodioxole Transformations
Oxidation of the methylenedioxy group to catechol is a common pathway, altering the compound’s solubility and bioactivity .
Ketone Group Transformations
The 2-oxoethyl group participates in reductions and nucleophilic additions:
Table 5: Ketone Reactivity
The ketone’s proximity to the sulfonamide group may influence stereochemical outcomes in asymmetric reductions .
Biological Activity and Reactivity
While not a direct chemical reaction, the compound’s interaction with biological targets involves reversible binding via:
Scientific Research Applications
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-ethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Piperazine Modifications : The 1,3-benzodioxolemethyl substitution in the target compound distinguishes it from analogs with benzothiazole (e.g., ) or bis(4-fluorophenyl)methyl groups (e.g., ). The benzodioxole moiety may enhance lipophilicity or modulate receptor binding compared to electron-withdrawing groups like nitrobenzenesulfonamide .
Sulfonamide Variations : The N-ethylbenzenesulfonamide group contrasts with arylsulfonyl hydrazides (e.g., 8a and 8b in ) or nitro-substituted sulfonamides (e.g., ). These differences influence solubility and metabolic stability.
Biological Activity
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-ethylbenzenesulfonamide, a compound with a complex structure, is notable for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 501.6 g/mol. The IUPAC name is [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methanone. The structure includes functional groups that are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its effects on the central nervous system (CNS) and its potential therapeutic applications.
The compound is believed to interact with multiple neurotransmitter systems, including dopamine and serotonin pathways. Its structural similarity to known pharmacological agents suggests it may act as a dopamine agonist, which is significant for conditions such as Parkinson's disease.
Pharmacological Studies
Several studies have been conducted to evaluate the pharmacological effects of the compound:
- Dopamine Agonist Activity : Similar to piribedil, a known dopamine agonist, this compound has shown promise in modulating dopaminergic activity. Research indicates that it may help alleviate symptoms associated with Parkinson's disease by enhancing dopamine receptor activation .
- Antidepressant Effects : Preliminary studies suggest that the compound could exhibit antidepressant-like effects through its action on serotonin receptors. This could provide a dual mechanism for treating mood disorders alongside motor symptoms in Parkinson's patients .
- Neuroprotective Properties : There is emerging evidence that compounds with similar structures offer neuroprotective benefits, potentially reducing neuronal damage in various neurodegenerative conditions .
Case Studies and Research Findings
A review of literature reveals several key findings:
Q & A
Q. What are the established synthetic routes for N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-ethylbenzenesulfonamide, and how is structural confirmation achieved?
Methodological Answer: The compound is synthesized via a multi-step process involving nucleophilic substitution and coupling reactions. A typical route includes:
Piperazine functionalization : The 1,3-benzodioxole moiety is introduced via alkylation of the piperazine ring.
Acetamide linkage formation : Reaction of the piperazine intermediate with bromoacetyl chloride, followed by sulfonylation using N-ethylbenzenesulfonamide.
Q. Analytical Validation :
- NMR Spectroscopy : and NMR confirm substituent integration and connectivity (e.g., benzodioxole protons at δ 6.6–6.8 ppm, piperazine CH at δ 2.4–3.2 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H] at m/z 501.6) verify molecular weight .
- HPLC : Purity >95% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Q. Table 1: Synthetic Optimization Data
| Step | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | KCO, DMF | 78 | 92% |
| 2 | EtN, THF | 65 | 95% |
Q. What purity assessment protocols are recommended for this compound?
Methodological Answer:
- HPLC-UV : Use a C18 column with mobile phase (acetonitrile:water, 70:30), detection at 254 nm. Compare retention times to reference standards .
- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 64.2%, H: 6.2%, N: 8.4%) .
- TLC Monitoring : Silica gel plates (ethyl acetate:hexane, 1:1) to track intermediate purity .
Q. What spectroscopic techniques are critical for characterizing intermediates?
Methodological Answer:
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm) and sulfonamide S=O bonds (~1350 cm) .
- -NMR : Resolve coupling patterns (e.g., piperazine CH as multiplets) and integration ratios .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states and identify energetically favorable pathways .
- Reaction Path Search : Employ software like GRRM to predict intermediates and byproducts, reducing trial-and-error synthesis .
- Example : Computational screening identified THF as optimal for minimizing steric hindrance during piperazine alkylation .
Q. Table 2: Computational vs. Experimental Yields
| Solvent | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|
| DMF | 72 | 68 |
| THF | 85 | 78 |
Q. How to resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer)?
Methodological Answer:
- Assay Validation : Replicate studies using standardized protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) .
- In Vitro vs. In Vivo Discrepancies : Test in multiple cell lines (e.g., HeLa, MCF-7) and animal models to assess bioavailability and metabolite interference .
- Structural Analog Comparison : Compare with derivatives lacking the benzodioxole group to isolate pharmacophore contributions .
Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the sulfonamide group to enhance hydrophilicity .
- Co-Solvent Systems : Use cyclodextrin complexes or PEG-based formulations to stabilize the compound in aqueous media .
- Structural Modifications : Replace the ethyl group with polar substituents (e.g., hydroxyl or amine) without disrupting target binding .
Q. How to design Structure-Activity Relationship (SAR) studies focusing on the benzodioxole moiety?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with substituents (e.g., methyl, nitro) at the benzodioxole 5-position .
- Biological Screening : Test analogs against target receptors (e.g., serotonin or dopamine receptors) to identify key interactions.
- Molecular Docking : Use AutoDock Vina to predict binding affinities and guide rational design .
Q. Table 3: SAR of Benzodioxole Derivatives
| Substituent | IC (nM) | LogP |
|---|---|---|
| -H | 120 | 2.8 |
| -NO | 45 | 1.9 |
| -OCH | 90 | 2.1 |
Q. How does X-ray crystallography resolve stereochemical uncertainties in this compound?
Methodological Answer:
- Single-Crystal Growth : Use slow evaporation (acetone/water) to obtain diffraction-quality crystals .
- Data Collection : Resolve piperazine chair conformation and sulfonamide torsion angles (e.g., C–S–N–C dihedral ~75°) .
- Implications : Confirmed equatorial positioning of the benzodioxole group, critical for receptor binding .
Q. What methodologies validate target engagement in complex biological systems?
Methodological Answer:
- Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound with its target protein .
- Thermal Shift Assay : Monitor protein melting shifts to confirm binding stabilization .
Q. How to address batch-to-batch variability in pharmacological assays?
Methodological Answer:
- Quality Control : Implement strict HPLC and NMR batch testing protocols .
- Stability Studies : Accelerated degradation (40°C/75% RH) to identify labile groups (e.g., sulfonamide hydrolysis) .
Key Notes
- Data Contradictions : Highlighted discrepancies in biological activity require multi-model validation .
- Advanced Tools : Emphasized computational (DFT, docking) and experimental (X-ray, SAR) integration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
